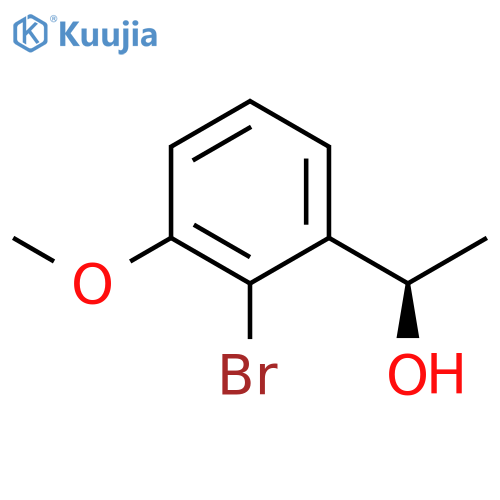

Cas no 1232403-74-5 ((1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol)

1232403-74-5 structure

商品名:(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (αR)-2-Bromo-3-methoxy-α-methylbenzenemethanol

- (1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol

- EN300-1925088

- 1232403-74-5

- SCHEMBL6741292

-

- インチ: 1S/C9H11BrO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3/t6-/m1/s1

- InChIKey: DJRHIMDVIMGIRC-ZCFIWIBFSA-N

- ほほえんだ: C1([C@@H](C)O)=CC=CC(OC)=C1Br

計算された属性

- せいみつぶんしりょう: 229.99424g/mol

- どういたいしつりょう: 229.99424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 141

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 1.438±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 303.5±32.0 °C(Predicted)

- 酸性度係数(pKa): 14.08±0.20(Predicted)

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1925088-0.05g |

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol |

1232403-74-5 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1925088-1.0g |

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol |

1232403-74-5 | 1g |

$943.0 | 2023-05-23 | ||

| Enamine | EN300-1925088-0.25g |

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol |

1232403-74-5 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1925088-0.1g |

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol |

1232403-74-5 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1925088-0.5g |

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol |

1232403-74-5 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1925088-5.0g |

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol |

1232403-74-5 | 5g |

$2732.0 | 2023-05-23 | ||

| Enamine | EN300-1925088-5g |

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol |

1232403-74-5 | 5g |

$2858.0 | 2023-09-17 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1720396-1g |

(αR)-2-Bromo-3-methoxy-α-methylbenzenemethanol |

1232403-74-5 | 98% | 1g |

¥13910.00 | 2024-08-09 | |

| Enamine | EN300-1925088-10.0g |

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol |

1232403-74-5 | 10g |

$4052.0 | 2023-05-23 | ||

| Enamine | EN300-1925088-2.5g |

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol |

1232403-74-5 | 2.5g |

$1931.0 | 2023-09-17 |

(1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

1232403-74-5 ((1R)-1-(2-bromo-3-methoxyphenyl)ethan-1-ol) 関連製品

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 152840-81-8(Valine-1-13C (9CI))

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬